molecular formula C7H5BrCl2 B13703619 Benzene, 1-bromo-4-(dichloromethyl)- CAS No. 67627-98-9

Benzene, 1-bromo-4-(dichloromethyl)-

Cat. No.: B13703619
CAS No.: 67627-98-9
M. Wt: 239.92 g/mol
InChI Key: PQYGNIRJOCANCU-UHFFFAOYSA-N
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Description

1-Bromo-4-(dichloromethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a dichloromethyl group

Preparation Methods

The synthesis of 1-bromo-4-(dichloromethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(dichloromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction conditions often require controlled temperatures to ensure selective substitution at the desired position on the benzene ring.

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to maintain consistent quality and yield. These methods often optimize reaction conditions, including temperature, pressure, and catalyst concentration, to achieve efficient production.

Chemical Reactions Analysis

1-Bromo-4-(dichloromethyl)benzene undergoes various chemical reactions, including:

Common reagents for these reactions include sodium hydroxide for nucleophilic substitution, nitric acid for nitration, and various oxidizing or reducing agents for modifying the dichloromethyl group. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-Bromo-4-(dichloromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-bromo-4-(dichloromethyl)benzene exerts its effects involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, forming new bonds with the benzene ring . In electrophilic aromatic substitution, the compound’s electron-rich benzene ring reacts with electrophiles, leading to the formation of substituted products .

The pathways involved in these reactions often include the formation of intermediate complexes, such as arenium ions in electrophilic substitution, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

1-Bromo-4-(dichloromethyl)benzene can be compared with other halogenated benzene derivatives, such as:

    Chlorobenzene: Similar in structure but with a chlorine atom instead of a bromine atom.

    Bromobenzene: Lacks the dichloromethyl group, making it less reactive in certain substitution reactions.

    1-Bromo-4-chlorobenzene: Contains both bromine and chlorine atoms, offering different reactivity patterns.

Properties

CAS No.

67627-98-9

Molecular Formula

C7H5BrCl2

Molecular Weight

239.92 g/mol

IUPAC Name

1-bromo-4-(dichloromethyl)benzene

InChI

InChI=1S/C7H5BrCl2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H

InChI Key

PQYGNIRJOCANCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)Br

Origin of Product

United States

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